molecular formula C7H7ClN2O3 B8758034 1-(2-Chloro-5-nitropyridin-4-yl)ethanol

1-(2-Chloro-5-nitropyridin-4-yl)ethanol

Cat. No.: B8758034
M. Wt: 202.59 g/mol
InChI Key: QKWBTURYNRHJDT-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-nitropyridin-4-yl)ethanol is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

1-(2-chloro-5-nitropyridin-4-yl)ethanol

InChI

InChI=1S/C7H7ClN2O3/c1-4(11)5-2-7(8)9-3-6(5)10(12)13/h2-4,11H,1H3

InChI Key

QKWBTURYNRHJDT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1[N+](=O)[O-])Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven dried 250 mL 3 neck r.b.f. equipped with an internal thermometer was charged with diethyl ether (180 mL) and titanium tetrachloride, 1.0 M in dichloromethane (20.5 mL, 20.5 mmoles) under an Argon atmosphere. The solution was cooled in a CO2(a)/acetone −78° C. bath and methyl lithium, 1.6 M in diethyl ether (12.8 mL, 20.5 mmoles) was added via a syringe at a rate such that the internal temperature was
Quantity
20.5 mL
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reactant
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step One
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180 mL
Type
solvent
Reaction Step One
[Compound]
Name
CO2(a) acetone
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
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12.8 mL
Type
solvent
Reaction Step Two
Quantity
2.54 g
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reactant
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Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
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0 (± 1) mol
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solvent
Reaction Step Five

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